tert-Butyl (6-nitropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate typically involves the reaction of 6-nitropyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 6-nitropyridin-3-amine and tert-butyl alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts, and bases such as triethylamine. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl (6-nitropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-Butyl (6-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl (6-nitropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar structure but with the nitro group at a different position on the pyridine ring.
tert-Butyl (6-chloropyridin-2-yl)carbamate: Contains a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Biological Activity
Tert-Butyl (6-nitropyridin-3-yl)carbamate is an organic compound with significant biological activity, primarily due to its interaction with various enzymes and proteins. This compound, characterized by its tert-butyl group and nitropyridine moiety, has garnered attention in medicinal chemistry for its potential applications in drug development and biochemical research. The molecular formula of this compound is C10H13N3O4, with a molecular weight of approximately 239.231 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through various mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thus preventing substrate access and inhibiting enzymatic reactions.
- Non-Covalent Interactions : It engages in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and function.
- Signaling Pathway Modulation : By altering signaling pathways, this compound can affect gene expression and cellular metabolism, potentially impacting energy production within cells .
Biological Targets
Research indicates that this compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests therapeutic potential in various diseases characterized by metabolic dysregulation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Enzyme Activity Modulation : In vitro studies demonstrated that the compound significantly affects the activity of specific enzymes related to metabolic processes. For instance, it was found to inhibit certain kinases involved in cell signaling pathways, which may have implications for cancer treatment.
- Cellular Effects : Experiments using cultured cells showed that treatment with this compound led to alterations in cellular metabolism and proliferation rates. These findings suggest that the compound could serve as a tool for investigating metabolic pathways in different cellular contexts.
- Comparative Studies : A comparison with structurally similar compounds revealed that variations in substituents on the pyridine ring significantly influence biological activity. For example, compounds with amino substitutions exhibited different inhibitory profiles compared to those with nitro groups.
The compound undergoes several chemical reactions that can be leveraged for synthetic applications:
Reaction Type | Description | Products |
---|---|---|
Oxidation | Reduction of the nitro group to an amino group | 6-amino-pyridin-3-amine |
Substitution | Replacement of the carbamate group with other functional groups | Various substituted carbamates |
Hydrolysis | Decomposition into 6-nitropyridin-3-amine and tert-butyl alcohol | 6-Nitropyridin-3-amine, tert-butyl alcohol |
These reactions highlight the versatility of this compound as a synthetic intermediate in organic chemistry .
Applications in Medicinal Chemistry
Due to its ability to modulate enzyme activities and influence biochemical pathways, this compound is being investigated for various applications:
Properties
IUPAC Name |
tert-butyl N-(6-nitropyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPROTXGMELDXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679895 |
Source
|
Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96721-84-5 |
Source
|
Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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